(Z)-3-(4-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-(4-hydroxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S2/c18-12-5-3-11(4-6-12)17-14(19)13(21-15(17)20)8-10-2-1-7-16-9-10/h1-9,18H/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQJYNDTHPOIEH-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333748 | |
| Record name | (5Z)-3-(4-hydroxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661326 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
612802-66-1 | |
| Record name | (5Z)-3-(4-hydroxyphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301333748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(Z)-3-(4-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C13H10N2O2S
- Molecular Weight : 250.30 g/mol
The thiazolidinone core is significant in medicinal chemistry due to its diverse biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazolidinones, including this compound.
- Study Findings :
- A study found that derivatives of thiazolidinones exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- The compound demonstrated a minimum inhibitory concentration (MIC) in the range of 32–128 µg/mL against these pathogens.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored.
- Mechanism :
Anticancer Activity
Research into the anticancer properties of thiazolidinones has revealed promising results.
- Case Studies :
Data Summary
Chemical Reactions Analysis
Substitution and Cross-Coupling Reactions
The pyridinylmethylene group participates in dehydrogenative cross-coupling reactions under metal-free conditions. A study demonstrated that similar pyridine derivatives undergo coupling with pyrazolones in ethanol containing acetic acid under oxygen, yielding fused heterocycles .
Table 2: Cross-Coupling Reaction Conditions and Outcomes
This reaction proceeds via enolization of the pyrazolone, followed by C-addition and dehydrogenation. The Z-configuration of products is confirmed by X-ray crystallography .
Hydroxyphenyl Group
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Oxidation : While direct data on this compound is limited, analogous hydroxyphenyl-containing thiazolidinones oxidize to quinones under strong oxidizing agents (e.g., KMnO₄) .
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Etherification : The phenolic -OH can undergo alkylation or acylation, though specific studies on this compound are pending.
Thiazolidinone Core
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Ring-Opening Reactions : The thioxo group (C=S) may react with nucleophiles (e.g., amines) to form thioamide derivatives, a common pathway in thiazolidinone chemistry.
Pyridinylmethylene Moiety
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Electrophilic Substitution : The pyridine ring can undergo nitration or sulfonation at the meta position relative to the methylene group, though reaction conditions would require optimization.
Spectroscopic Characterization
Key spectral data for structural confirmation includes:
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IR Spectroscopy : Strong C=O stretch at 1670–1690 cm⁻¹ and C=S absorption near 1200 cm⁻¹ .
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Mass Spectrometry : Molecular ion peaks consistent with the molecular formula (e.g., m/z 237 [M+H⁺] for analogous compounds) .
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NMR : Distinct methine proton signals (δ 7.70 ppm for Z-isomers) and aromatic proton splitting patterns .
Industrial and Pharmacological Implications
The compound’s reactivity enables applications in:
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Drug Discovery : As a scaffold for antimicrobial and anticancer agents due to its dual thiazolidinone and pyridine pharmacophores.
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Material Science : Functionalization via cross-coupling reactions could yield polymers with tailored electronic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The following table summarizes analogs with modifications to the benzylidene, aryl, or heterocyclic substituents, highlighting variations in melting points, yields, and solubility:
Key Observations :
- Electron-donating groups (e.g., methoxy, hydroxy) on the benzylidene ring enhance polarity, as seen in A5 (mp 214–216°C) compared to non-polar analogs .
- Heterocyclic substitutions (e.g., pyridine in the target compound vs. indole in 5b) influence solubility and intermolecular interactions. Pyridine’s basicity may improve bioavailability compared to indole’s hydrophobic nature .
- Steric hindrance: Bulky substituents (e.g., morpholino in 3f) reduce yields (49.3%) compared to simpler groups (85% for 3a) .
Antimicrobial Activity
- Indolylmethylene derivatives (e.g., 5b, 5g) exhibit superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, outperforming ampicillin by 4–8-fold . Activity depends on substituent position; shifting a methoxy group on the indole ring (e.g., 4c → 5h) reduces antifungal efficacy .
- Benzothiazole-rhodanine hybrids (A4–A9) show broad-spectrum inhibition, with A5 (4-hydroxy-3-methoxybenzylidene) demonstrating the highest antifungal activity (17-fold > bifonazole) .
Enzyme Inhibition
- 5-HMT (3-hydroxy-4-methoxybenzylidene) acts as a tyrosinase inhibitor (IC₅₀ = 0.42 µM), crucial for melanogenesis regulation. The meta-hydroxy and para-methoxy arrangement optimizes enzyme binding .
- Anti-biofilm agents with fluorophenyl groups (e.g., 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one) dominate the aBiofilm database (86 entries), suggesting fluorine enhances biofilm disruption .
Kinase and Cancer Targets
- Chloroindolinone derivatives (e.g., 5-[(Z)-5-chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one) inhibit kinases via N-aminorhodanine motifs, highlighting the thioxothiazolidinone core’s versatility in targeting enzymatic pathways .
Structure-Activity Relationship (SAR) Trends
Benzylidene substituents :
- Hydroxy/methoxy combinations (e.g., 4-hydroxy-3-methoxy in A5) enhance antifungal and enzyme inhibitory activity .
- Pyridine vs. indole: Pyridin-3-ylmethylene (target compound) may offer better solubility, while indole derivatives (5b) excel in antimicrobial potency .
Core modifications :
- Replacement of the rhodanine sulfur with oxygen (e.g., thiazolidinediones) reduces thiol-mediated reactivity, altering target selectivity .
Positional effects :
- Substituents on the indole ring (e.g., 5-methoxy in 5h vs. 1-methyl in 5b) significantly modulate activity, emphasizing the need for precise functionalization .
Q & A
Q. What are the common synthetic routes for preparing (Z)-3-(4-hydroxyphenyl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one?
The compound is synthesized via Knoevenagel condensation, where a rhodanine derivative reacts with an aromatic aldehyde under basic conditions. A typical protocol involves refluxing 3-(4-hydroxyphenyl)-2-thioxothiazolidin-4-one with pyridine-3-carbaldehyde in ethanol or methanol, catalyzed by sodium hydroxide or potassium hydroxide . Reaction monitoring via TLC and purification by recrystallization (e.g., using DMF-acetic acid) ensures product integrity. Yield optimization may require adjusting stoichiometry or solvent polarity.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm stereochemistry (Z-configuration) and aromatic substitution patterns.
- FT-IR : Identifies functional groups (C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹, and O-H stretch from the phenolic group) .
- UV-Vis : Assesses electronic transitions, particularly π→π* and n→π* in conjugated systems.
- Elemental analysis (EDX) : Validates elemental composition .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should include:
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme inhibition : α-Amylase/α-glucosidase assays for antidiabetic potential .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound?
Density Functional Theory (DFT) calculations at the PBE0/6-311++G(d,p) level optimize molecular geometry and compute polarizability (α) and hyperpolarizability (β). The HOMO-LUMO energy gap correlates with UV-Vis data, while high β values (>1000 × 10⁻³⁰ esu) suggest NLO potential for optoelectronic applications. Solvent effects (e.g., DMSO) are modeled using the PCM approach .
Q. What strategies resolve contradictions in reported bioactivity data for thiazolidinone derivatives?
Discrepancies often arise from:
- Structural variations : Substituent effects (e.g., electron-withdrawing groups enhance antibacterial activity ).
- Assay conditions : Standardize protocols (e.g., pH, incubation time) to minimize variability.
- Synergistic effects : Test combinations with known antibiotics to identify potentiating interactions .
Q. How does crystallography and Hirshfeld surface analysis elucidate intermolecular interactions?
Single-crystal X-ray diffraction (using SHELXL ) reveals packing motifs and hydrogen bonding (e.g., O-H···S or N-H···O). Hirshfeld surface analysis quantifies contact contributions (e.g., H···H, C···S), with 2D fingerprint plots identifying dominant van der Waals interactions. For example, >50% H···H contacts suggest dense packing in the crystal lattice .
Q. What modifications enhance anti-biofilm activity in thiazolidinone derivatives?
Structure-activity relationship (SAR) studies indicate:
- Electron-rich substituents : Methoxy or hydroxyl groups at the benzylidene ring improve biofilm inhibition (e.g., 3-ethoxy-4-hydroxy substitution ).
- Heterocyclic fusion : Benzo[d]thiazole derivatives show enhanced α-amylase inhibition (IC₅₀ < 10 µM ).
Methodological Challenges
Q. How to optimize reaction conditions for regioselective synthesis?
- Solvent selection : Polar aprotic solvents (DMF) favor Knoevenagel condensation over side reactions.
- Catalyst screening : Piperidine or ammonium acetate improves yield and selectivity .
- Temperature control : Reflux (80–100°C) balances reaction rate and product stability .
Q. What experimental approaches validate the mechanism of antiviral activity (e.g., influenza fusion inhibition)?
- Hemagglutination assay : Quantifies viral attachment to red blood cells.
- Time-of-addition studies : Identify whether the compound blocks early (fusion) or late (replication) stages .
- Molecular dynamics simulations : Model interactions with viral envelope proteins (e.g., HA2 subunit) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
